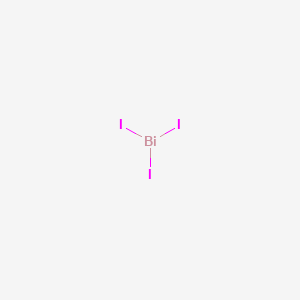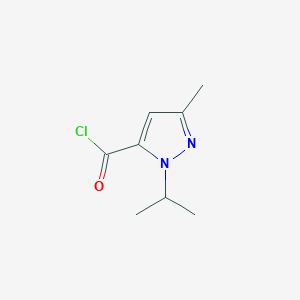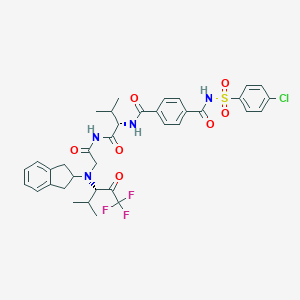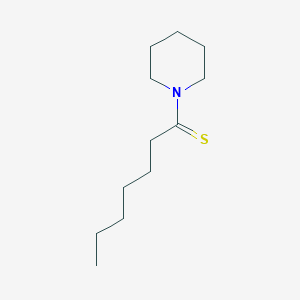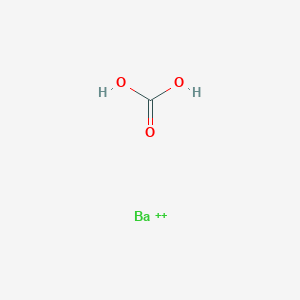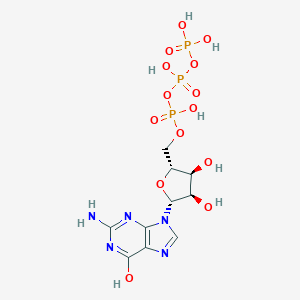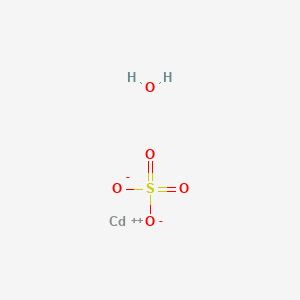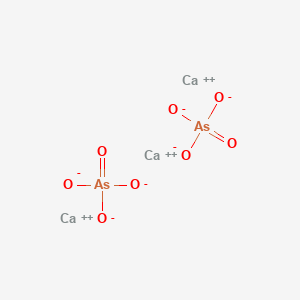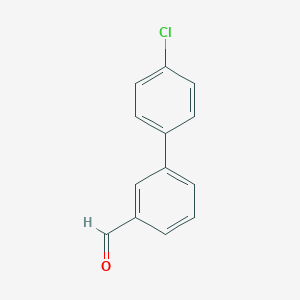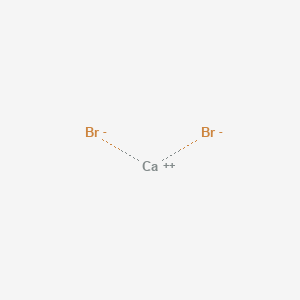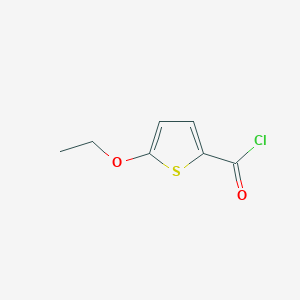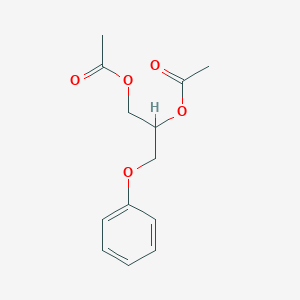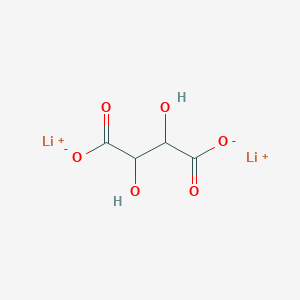
酒石酸二锂
描述
Dilithium tartrate, also known as lithium tartrate, is a chemical compound that has been used in scientific research for many years. It is a white, crystalline powder that has a sweet taste and is soluble in water. Dilithium tartrate has many applications in scientific research, including its use in biochemical and physiological studies, as well as its use in laboratory experiments.
科学研究应用
手性、外消旋和间型骨架多晶型物
Yeung 等人(2013 年)在无机-有机骨架领域的研究探索了手性、外消旋和间型酒石酸锂多晶型物的结构分析。他们的工作涉及合成 Li2(tart) 的新多晶型物,并使用氢键图集分析和 DFT 方法检查其氢键模式、维数和骨架异构体。这项研究极大地促进了对酒石酸锂多晶型物的结构多样性和相对形成能的理解 (H. Yeung, M. Kosa, M. Parrinello, & A. Cheetham, 2013)。
外消旋酒石酸锂水合物的结构
Gelbrich 等人(2006 年)研究了由酒石酸与各种金属氢氧化物(包括锂)反应衍生的外消旋二金属酒石酸水合物的结构。这项研究为这些结构中的配位网络和氢键模式提供了宝贵的见解,加深了对酒石酸锂水合物中分子排列和相互作用的理解 (T. Gelbrich, T. Threlfall, S. Huth, & E. Seeger, 2006)。
电化学应用
Renault 等人(2016 年)和(2013 年)探索了苯二丙二酸二锂和苯二丙烯酸二锂在锂离子电池中的潜力。这些研究证明了这些材料的高比容量和改进的循环性能,突出了它们作为储能应用的高效有机电极材料的潜力 (S. Renault, V. Oltean, C. M. Araujo, A. Grigoriev, K. Edström, & D. Brandell, 2016) 和 (S. Renault, D. Brandell, T. Gustafsson, & K. Edström, 2013)。
压电材料应用
Gualtieri 等人(1992 年)和 Weaver 等人(1995 年)专注于压电材料四硼酸二锂(DLTB)。他们的研究涵盖了 DLTB 的生长、制造技术和材料常数的温度系数,这对于在频率控制和信号处理中的应用至关重要 (J. Gualtieri, J. Kosinski, W.D. Wilber, Y. Lu, S. Lin, M. Murray, & W. Ruderman, 1992) 和 (G. Weaver, V. Bright, & J. Kosinski, 1995)。
属性
IUPAC Name |
dilithium;2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2Li/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCYXJAEFHYHPP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Li2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953073 | |
| Record name | Dilithium 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dilithium tartrate | |
CAS RN |
30903-88-9, 868-17-7 | |
| Record name | Dilithium 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

